

Ortataxel Solid Forms & Key Properties

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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The physical form of a drug substance, such as **ortataxel**, is critical for its stability and formulation. Patents describe processes for obtaining specific solid forms.

Property	Description of Crystalline Form I
Preparation Solvent System	Ethanol-water mixtures [1]
Alternative Solvent Systems	Acetone-water; methanol-alkane (e.g., n-heptane) [1]
General Process	Dissolving ortataxel in a water-miscible organic solvent, adding water to induce precipitation/crystallization [2]
Characterization Techniques	Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), FT-IR Spectroscopy [2] [1]

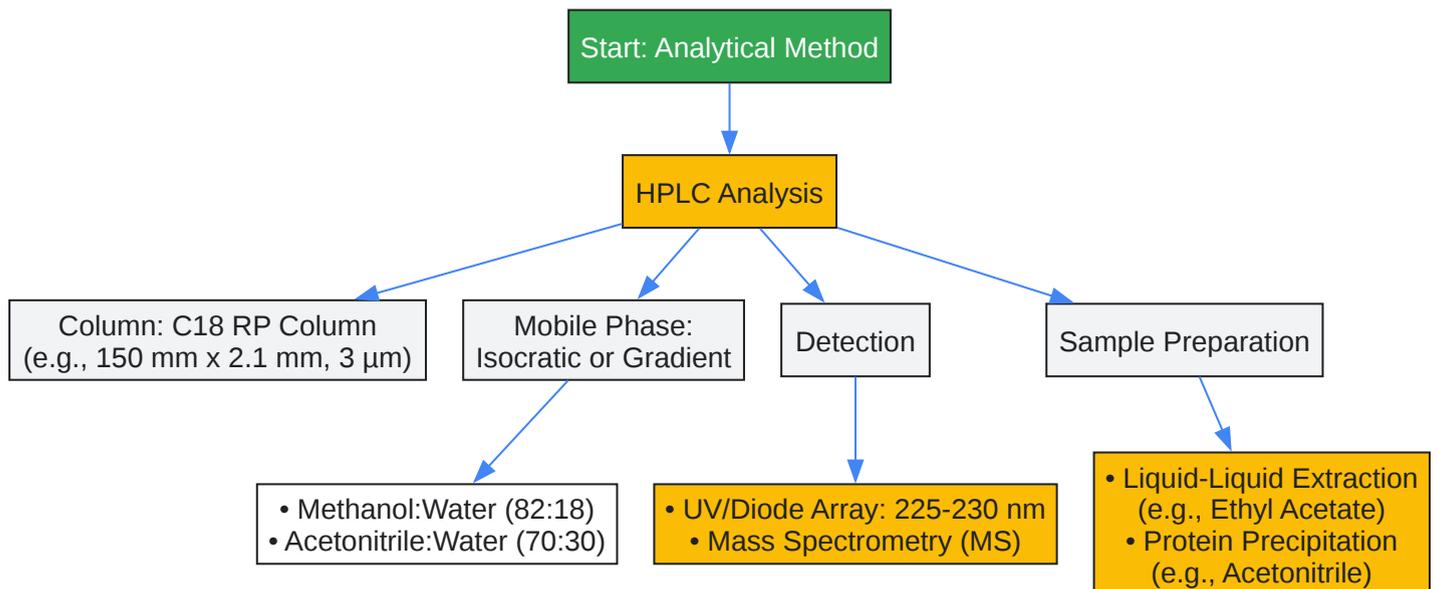
Formulation & Solubility Troubleshooting

Ortataxel shares poor water solubility with other taxanes, which is a central challenge in formulation development [3].

Challenge	Potential Causes	Suggested Mitigation Strategies
Low Solubility	Inherently lipophilic, neutral molecule (cannot be pH-modified) [4]	• Use lipid-based formulations (e.g., DHP107: monoolein, tricaprylin, Tween 80) [3]. • Create solid dispersions (e.g., with polymers like PVP-K30) [3]. • Utilize surfactant systems.
Excipient-Related Toxicity	Solvents like Cremophor EL or Polysorbate 80 [3]	• Develop alternative formulations that avoid these solvents. • Explore nanoparticle albumin-bound (nab) technology.
Chemical Instability	Degradation under stressful conditions (heat, light) [2]	• Control temperature during processing. • Use inert atmosphere (e.g., Nitrogen blanket) [4].

Analytical Methodologies for QC & Troubleshooting

Robust analytical methods are essential for identifying, quantifying, and monitoring the stability of **ortataxel**. The following workflow outlines a general approach for method development and sample analysis, compiling techniques from relevant sources.



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Frequently Asked Questions (FAQs)

Q1: What is the main advantage of ortataxel over older taxanes like paclitaxel? A1: **Ortataxel** is a **third-generation taxane** designed to overcome multidrug resistance. It is a poor substrate for the P-glycoprotein (P-gp) efflux pump, which can make it effective in tumors that have become resistant to paclitaxel or docetaxel [5] [6]. It also has confirmed **oral bioavailability** [3] [6].

Q2: Has ortataxel been evaluated in human clinical trials? A2: Yes, **ortataxel** has undergone Phase I and II clinical trials [6]. A Phase I trial evaluated an oral dosage form (10 to 70.1 mg/m² daily for 5 days every 3 weeks), with the main dose-limiting toxicity being **neutropenia** [3]. Phase II studies have shown clinical activity in **taxane-refractory solid tumors** [6].

Q3: What is the typical workflow for creating a stable oral formulation of ortataxel? A3: Based on strategies for similar taxanes:

- **Select a Base Form:** Use a characterized crystalline form (e.g., Form I) for consistent starting material [1].
- **Choose a Formulation Strategy:** Employ a lipid-based system (like DHP107) or a solid dispersion to enhance solubility and absorption without problematic solvents [3].
- **Develop an Analytical Method:** Implement a validated HPLC-UV/MS method for in-process checks, stability testing, and pharmacokinetic studies [4] [7].

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